3-(Oxan-4-yl)propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(oxan-4-yl)propane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOPEGDOQPYUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxan 4 Yl Propane 1 Sulfonyl Chloride
Precursor Synthesis and Functional Group Interconversions
A common approach to complex molecules like 3-(Oxan-4-yl)propane-1-sulfonyl chloride is the separate synthesis of its key fragments—the aliphatic sulfonyl chloride scaffold and the 4-substituted oxane unit—followed by their eventual coupling, or the construction of the carbon skeleton first, followed by the introduction of the sulfonyl chloride functionality.
Preparation of Propane-1-sulfonyl Chloride Scaffolds and Related Aliphatic Sulfonyl Chlorides
The synthesis of simple aliphatic sulfonyl chlorides, such as propane-1-sulfonyl chloride, is a well-established field in organic chemistry. These methods typically involve the oxidation and chlorination of sulfur-containing starting materials. A primary route is the oxidative chlorination of thiols or their derivatives, such as disulfides. organic-chemistry.org This transformation can be achieved using a variety of reagents. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) provides a highly reactive system for the direct conversion of thiols to sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.org Other effective reagents include a mixture of a nitrate (B79036) salt (e.g., NaNO₃) and chlorotrimethylsilane, or systems based on N-chlorosuccinimide (NCS) in the presence of an acid. organic-chemistry.org
An alternative pathway begins with sulfonic acids. Propane-1-sulfonic acid can be converted to the corresponding sulfonyl chloride by treatment with chlorinating agents like thionyl chloride or phosphorus pentachloride. Environmentally benign methods have also been developed, utilizing reagents like ammonium (B1175870) nitrate and aqueous HCl with oxygen as the terminal oxidant, which minimizes hazardous waste. rsc.org
A summary of common synthetic methods for aliphatic sulfonyl chlorides is presented below.
| Starting Material | Reagent(s) | Key Features |
| Aliphatic Thiols (R-SH) | H₂O₂ / SOCl₂ | Fast reaction times at room temperature. organic-chemistry.org |
| Aliphatic Thiols (R-SH) | NCS / HCl (aq) | Smooth oxidation, good yields. organic-chemistry.org |
| Aliphatic Thiols (R-SH) | NH₄NO₃ / HCl / O₂ | Metal-free, environmentally benign process. rsc.org |
| Sulfonic Acids (R-SO₃H) | SOCl₂ or PCl₅ | Traditional and widely used method. |
| Disulfides (R-S-S-R) | HNO₃ / HCl / O₂ (Flow reactor) | Continuous flow process, good for scalability. nih.gov |
Strategies for Incorporating the Oxan-4-yl Unit into Alkyl Chains
To construct the 4-propyl-oxane carbon skeleton, which is the precursor to the target molecule, synthetic strategies must form a carbon-carbon bond at the 4-position of the oxane ring. A versatile starting material for this purpose is tetrahydropyran-4-one.
One effective method is the Wittig reaction , which converts ketones into alkenes. organic-chemistry.orgwikipedia.org Tetrahydropyran-4-one can be reacted with a propyl-substituted phosphonium (B103445) ylide (e.g., propyltriphenylphosphonium bromide treated with a strong base) to form 4-propylidenetetrahydropyran. This exocyclic alkene can then be readily reduced to the desired 4-propyltetrahydropyran via catalytic hydrogenation (e.g., using H₂/Pd-C). The Wittig reaction is a robust method for C=C bond formation, and non-stabilized ylides, such as the propyl ylide, typically favor the formation of (Z)-alkenes, although for an exocyclic double bond, this is not a factor. organic-chemistry.orgmasterorganicchemistry.com
Another powerful tool is the Grignard reaction . organic-chemistry.orgmasterorganicchemistry.com The addition of a propyl Grignard reagent (e.g., propylmagnesium bromide) to tetrahydropyran-4-one yields 4-propyltetrahydropyran-4-ol. youtube.comyoutube.com This tertiary alcohol can then be subjected to a deoxygenation protocol. A common method involves dehydration to the corresponding alkenes (a mixture of 4-propyl-3,6-dihydro-2H-pyran and 4-propyl-3,4-dihydro-2H-pyran), followed by catalytic hydrogenation to afford 4-propyltetrahydropyran.
These multi-step sequences provide reliable access to the necessary 4-alkyl-oxane precursor, which can then be functionalized to introduce the sulfonyl chloride group.
Stereoselective Approaches to Precursor Synthesis
While the parent compound this compound is achiral, stereoselectivity becomes crucial when synthesizing derivatives with substituents on the oxane ring or the propyl chain. The principles of stereoselective synthesis can be applied to the formation of the substituted tetrahydropyran (B127337) ring, which is a common motif in natural products. nih.gov
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that can generate substituted tetrahydropyrans with high diastereoselectivity. nih.govbeilstein-journals.org The stereochemical outcome of the cyclization is often dependent on the geometry of the starting homoallylic alcohol and the reaction conditions, allowing for the controlled synthesis of specific diastereomers. organic-chemistry.org For example, Lewis acid-catalyzed Prins cyclizations can lead to the formation of cis-2,6-disubstituted tetrahydropyrans as single diastereomers. beilstein-journals.org
Intramolecular cyclization of epoxy-alcohols is another key strategy. The regioselectivity of the epoxide ring-opening (5-exo vs. 6-endo cyclization) can be controlled to favor the formation of either tetrahydrofuran (B95107) or tetrahydropyran rings, respectively. nih.gov This approach has been widely used in the synthesis of complex polyether natural products and can provide excellent stereocontrol.
These stereoselective methods are fundamental for creating libraries of chiral analogues of the target compound for structure-activity relationship studies in various chemical and biological contexts.
Direct and Convergent Routes to this compound
Oxidative Chlorination of Thiol Precursors
A highly convergent approach to this compound is the direct oxidative chlorination of the corresponding thiol, 3-(Oxan-4-yl)propane-1-thiol. This method builds the entire carbon skeleton first and introduces the desired functionality at a late stage. The synthesis of the thiol precursor can be accomplished through standard nucleophilic substitution, for example, by reacting 4-(3-bromopropyl)tetrahydropyran with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide.
Once the thiol is obtained, it can be converted to the sulfonyl chloride using various oxidative chlorination methods. This transformation involves the oxidation of the sulfur atom from the -2 state in the thiol to the +6 state in the sulfonyl chloride, along with the introduction of a chlorine atom. Chlorine dioxide (ClO₂) has been reported as an effective reagent for the oxidation of thiols to sulfonyl chlorides. researchgate.net Other well-established systems for this conversion include reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and a chloride source. organic-chemistry.orgorganic-chemistry.org
A selection of reagents for the direct conversion of thiols to sulfonyl chlorides is shown in the table below.
| Reagent System | Conditions | Notes |
| H₂O₂ / SOCl₂ | Room Temperature | Highly reactive, fast, and efficient. organic-chemistry.org |
| Chlorine Dioxide (ClO₂) | Organic Solvent | Effective for various thiol substrates. researchgate.net |
| HNO₃ / HCl / O₂ | Flow Reactor | Suitable for continuous manufacturing. nih.gov |
| NCS / H₂O / Bu₄NCl | One-pot | Allows for subsequent reaction to form sulfonamides. organic-chemistry.org |
Sulfonylation Reactions from Alkanes or Alkenes with Chlorosulfonic Acid Derivatives
Direct functionalization of an unactivated C-H bond in an alkane or an alkene C=C bond represents the most atom-economical route to sulfonyl chlorides. The Reed reaction , or sulfochlorination, is a free-radical process where an alkane reacts with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under ultraviolet (UV) light. doubtnut.comknowledgebin.org This reaction introduces a -SO₂Cl group onto the hydrocarbon chain. lscollege.ac.ingoogle.com Applying this to 4-propyltetrahydropyran would likely result in a mixture of isomers due to the non-selective nature of radical attack on different C-H bonds, making it less suitable for the regioselective synthesis of the target molecule.
Alternatively, reactions involving chlorosulfonic acid (ClSO₃H) can be considered. While chlorosulfonic acid is primarily used for the sulfonation of aromatic compounds, it can react with alkenes. google.com The addition of strong acids to alkenes typically proceeds via an electrophilic addition mechanism, forming a carbocation intermediate. pearson.commsu.edu For a precursor like 4-allyl-tetrahydropyran, the reaction with chlorosulfonic acid would need to be controlled to achieve the desired terminal sulfonylation, as carbocation rearrangements or Markovnikov addition could lead to other products. vaia.com These direct methods, while potentially efficient, often face challenges in achieving the high regioselectivity required for complex targets.
Conversion from Sulfonic Acid Salts and Sulfonyl Hydrazides
The transformation of sulfonic acid salts and sulfonyl hydrazides into sulfonyl chlorides represents a common and effective strategy for the synthesis of these reactive intermediates. These methods typically involve the use of specific chlorinating agents to achieve the desired conversion.
One of the most traditional methods for the preparation of sulfonyl chlorides from sulfonic acid salts involves the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). organic-chemistry.org For the synthesis of this compound, the corresponding sodium salt, sodium 3-(oxan-4-yl)propane-1-sulfonate, would be treated with a chlorinating agent. While effective, these reagents can be harsh and may not be suitable for substrates with sensitive functional groups. researchgate.net Milder conditions have been developed, for instance, using triphenylphosphine (B44618) dichloride (PPh₃Cl₂) in an inert solvent like acetonitrile (B52724), which allows for the conversion of sodium sulfonate salts to sulfonyl chlorides under neutral conditions. researchgate.net
An alternative and often milder approach is the conversion of sulfonyl hydrazides. A general and efficient method for the synthesis of sulfonyl chlorides from sulfonyl hydrazides employs N-chlorosuccinimide (NCS) as the chlorinating agent. nih.govnih.gov This reaction is typically carried out under mild conditions, for example, by stirring the sulfonyl hydrazide with NCS in a solvent such as acetonitrile at room temperature. nih.govnih.gov This method is valued for its simplicity, high yields, and clean reaction profile. nih.gov The precursor, 3-(oxan-4-yl)propane-1-sulfonyl hydrazide, can be synthesized by reacting this compound with hydrazine (B178648) hydrate. nih.govorgsyn.org
| Precursor | Reagent | Typical Conditions | Key Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|---|
| Sodium 3-(oxan-4-yl)propane-1-sulfonate | Phosphorus pentachloride (PCl₅) | Heating, often neat or in a non-polar solvent | Effective for a broad range of substrates | Harsh conditions, formation of corrosive byproducts | organic-chemistry.org |
| Sodium 3-(oxan-4-yl)propane-1-sulfonate | Triphenylphosphine dichloride (PPh₃Cl₂) | Acetonitrile, room temperature | Mild, neutral conditions | Stoichiometric amounts of phosphine (B1218219) oxide byproduct | researchgate.net |
| 3-(Oxan-4-yl)propane-1-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Acetonitrile, room temperature | Mild, high-yielding, clean reaction | Requires synthesis of the sulfonyl hydrazide precursor | nih.govnih.gov |
Indirect Synthesis via Sulfonamides or Sulfinate Intermediates
Indirect methods for the synthesis of sulfonyl chlorides, proceeding through intermediates like sulfonamides or sulfinates, offer alternative pathways that can be advantageous in certain synthetic contexts.
The conversion of sulfonamides to sulfonyl chlorides is a less common but viable route. This transformation can be achieved using reagents that can cleave the sulfonamide bond and introduce a chlorine atom. For instance, treatment of a sulfonamide with a suitable activating agent followed by a chloride source can yield the desired sulfonyl chloride.
A more frequently encountered indirect route involves the use of sulfinate intermediates. Sulfinates can be generated from sulfonyl chlorides by reduction. researchgate.net While the forward reaction from a sulfinate to a sulfonyl chloride is an oxidation, it is a plausible synthetic step. More commonly, sulfinates, generated from sources like the reaction of Grignard reagents with sulfur dioxide surrogates (e.g., DABSO), can be converted to sulfonyl chlorides. organic-chemistry.org This approach allows for the introduction of the sulfonyl group from organometallic precursors.
The synthesis of sulfonamides is often the end goal, and numerous methods exist for their direct preparation, which can be seen as an indirect testament to the reactivity of the sulfonyl chloride intermediate. researchgate.netresearchgate.net For example, sulfonamides can be synthesized from sulfonyl chlorides and amines in the presence of a base. researchgate.net
Green Chemistry and Sustainable Approaches in the Synthesis of the Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides and their derivatives, aiming to reduce the environmental impact of these important chemical transformations. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.
Solvent-Free and Microwave-Assisted Protocols for Sulfonyl Chloride Formation
The development of solvent-free and microwave-assisted synthetic protocols offers significant advantages in terms of reduced reaction times, increased energy efficiency, and minimized solvent waste.
Microwave irradiation has been successfully employed to accelerate the synthesis of sodium sulfonates, which are precursors to sulfonyl chlorides. nih.govnih.gov For example, the reaction of an alkyl bromide with sodium sulfite (B76179) in a mixture of water and organic solvents can be significantly expedited by microwave heating, leading to higher yields of the corresponding sulfonyl chloride upon subsequent chlorination. nih.gov Microwave assistance has also been applied to the synthesis of sulfonamides directly from sulfonic acids, avoiding the isolation of the sulfonyl chloride intermediate. researchgate.netorganic-chemistry.org This is achieved by using an activating agent like 2,4,6-trichloro- nih.govnih.govorganic-chemistry.org-triazine (TCT) under microwave irradiation. organic-chemistry.org
Solvent-free, or neat, reaction conditions represent another important green chemistry approach. The reaction of a sulfonyl chloride with an amine to form a sulfonamide can, in some cases, be carried out without a solvent, particularly when one of the reactants is a liquid. sci-hub.se This eliminates the need for potentially hazardous organic solvents and simplifies product purification.
| Approach | Methodology | Key Advantages | Applicability to this compound Synthesis | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the formation of sulfonate salts or the direct conversion of sulfonic acids to sulfonamides. | Reduced reaction times, improved yields, energy efficiency. | Applicable to the synthesis of the sodium 3-(oxan-4-yl)propane-1-sulfonate precursor. | nih.govresearchgate.netnih.govorganic-chemistry.org |
| Solvent-Free Synthesis | Conducting reactions, such as sulfonamide formation, without a solvent. | Reduced solvent waste, simplified purification. | Potentially applicable in the subsequent reactions of this compound. | sci-hub.se |
Catalytic Approaches (e.g., Transition Metal Catalysis) for Sulfonyl Group Introduction
Catalytic methods for the introduction of the sulfonyl group are highly desirable as they can offer high efficiency and atom economy. While the direct catalytic synthesis of sulfonyl chlorides is an area of ongoing research, transition metal catalysis plays a significant role in reactions involving sulfonyl chlorides.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, can be performed with arenesulfonyl chlorides, demonstrating their utility as coupling partners. epfl.ch These reactions involve the desulfitative coupling of the sulfonyl chloride, where the SO₂Cl group is replaced.
More directly related to the synthesis of sulfonyl chlorides, photocatalytic methods have emerged as a sustainable alternative to traditional approaches. For example, a heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been used to synthesize sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.orgnih.gov This method offers a milder and more environmentally friendly alternative to the classical Meerwein reaction. acs.org While this has been demonstrated for aryldiazonium salts, the development of analogous catalytic methods for aliphatic sulfonyl chlorides is an active area of research.
Chemical Reactivity and Transformations of 3 Oxan 4 Yl Propane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to the substitution of the chloride ion, which is an excellent leaving group.
The reaction of 3-(Oxan-4-yl)propane-1-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of N-substituted sulfonamides. organic-chemistry.orgucl.ac.uk This reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center of the sulfonyl chloride. This addition is followed by the elimination of hydrogen chloride (HCl), which is usually neutralized by a base, such as pyridine (B92270) or triethylamine, or by using an excess of the amine reactant itself. organic-chemistry.org
The resulting sulfonamides are a critically important class of compounds in medicinal chemistry, known for a wide range of biological activities. ucl.ac.ukmagtech.com.cn The synthesis is generally high-yielding and tolerates a broad range of functional groups on the amine, making it a robust method for creating diverse sulfonamide libraries. organic-chemistry.orgnih.gov While traditional sulfonamide synthesis has relied on sulfonyl chlorides, newer methods have also been developed using alternative starting materials to circumvent the instability of some sulfonyl chloride species. ucl.ac.uknih.gov
| Reactant 1 | Reactant 2 (Amine) | Conditions | Product |
|---|---|---|---|
| This compound | R¹R²NH (Primary or Secondary Amine) | Inert solvent, Base (e.g., Pyridine, Triethylamine) | N-substituted 3-(oxan-4-yl)propane-1-sulfonamide |
When this compound is treated with alcohols (alcoholysis) or phenols (phenolysis), the corresponding sulfonate esters are formed. This transformation is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction mechanism is analogous to aminolysis, involving the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride. A non-nucleophilic base, such as pyridine, is typically added to catalyze the reaction and neutralize the HCl byproduct. youtube.com The steric hindrance of the alcohol can influence the reaction rate, with less hindered alcohols reacting more readily. youtube.com
| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Conditions | Product |
|---|---|---|---|
| This compound | R-OH (Alcohol or Phenol) | Inert solvent, Pyridine | 3-(Oxan-4-yl)propane-1-sulfonate ester |
Sulfonyl chlorides can be reduced to the corresponding sulfinic acids or, in the presence of an amine, directly to sulfinamides. The direct, one-step synthesis of sulfinamides from sulfonyl chlorides involves an in-situ reduction of the sulfonyl chloride. nih.gov This method is advantageous as it avoids the isolation of potentially unstable intermediate sulfinyl chlorides. nih.gov Various reducing agents can be employed, with phosphines like triphenylphosphine (B44618) (PPh₃) being effective. nih.gov The reaction conditions can be tuned to favor the formation of the sulfinamide over the sulfonamide, which can be a competing byproduct. nih.gov For example, the slow addition of a solution containing the amine, a base (like triethylamine), and the reducing agent to the sulfonyl chloride solution can improve the yield of the desired sulfinamide. nih.gov
| Reactant 1 | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | Amine (R¹R²NH), Triphenylphosphine (PPh₃), Triethylamine (TEA) | Inert solvent (e.g., CH₂Cl₂), 0 °C to 25 °C | N-substituted 3-(oxan-4-yl)propane-1-sulfinamide |
The chloride in a sulfonyl chloride can be exchanged for another halogen, most notably fluoride (B91410), through a halogen exchange reaction. The resulting sulfonyl fluorides are often more thermally and chemically stable than their sulfonyl chloride counterparts. nih.gov They are more resistant to hydrolysis and thermolysis but retain sufficient reactivity for forming sulfonamides and other derivatives, making them valuable reagents in synthesis. nih.govchemrxiv.org The conversion is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium bifluoride (KHF₂), often in an aqueous medium. nih.gov This exchange provides an alternative route to sulfonyl derivatives with a different reactivity profile. nih.govchemrxiv.org
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Potassium Bifluoride (KHF₂) | Aqueous conditions | 3-(Oxan-4-yl)propane-1-sulfonyl fluoride |
Radical Reactions and Carbon-Sulfur Bond Formations
Beyond nucleophilic substitution, sulfonyl chlorides are precursors to sulfonyl radicals and can participate in reactions that form new carbon-sulfur or carbon-carbon bonds, significantly expanding their synthetic utility. magtech.com.cnresearchgate.net
This compound can undergo desulfinylative cross-coupling reactions with organometallic reagents, such as Grignard reagents (R-MgX). researchgate.netcore.ac.uk These reactions, typically catalyzed by inexpensive and environmentally benign iron complexes like iron(III) acetylacetonate (B107027) (Fe(acac)₃), result in the formation of a new carbon-carbon bond between the alkyl group of the Grignard reagent and the carbon atom previously attached to the sulfonyl group. researchgate.netcore.ac.ukacgpubs.orgmdpi.com This process effectively replaces the -SO₂Cl group with an alkyl or aryl group from the organometallic reagent. The reaction proceeds smoothly for alkanesulfonyl chlorides and tolerates a variety of functional groups, providing a powerful tool for C-C bond formation. researchgate.netcore.ac.uk
| Reactant 1 | Reactant 2 (Organometallic) | Catalyst | Conditions | Product |
|---|---|---|---|---|
| This compound | R-MgX (Grignard Reagent) | Fe(acac)₃ | Inert solvent (e.g., THF, NMP) | 4-(Butan-1-yl)oxane (where R = methyl) |
Applications of 3 Oxan 4 Yl Propane 1 Sulfonyl Chloride in Advanced Organic Synthesis
As a Key Building Block in Complex Molecular Architectures
The intrinsic structural features of 3-(Oxan-4-yl)propane-1-sulfonyl chloride make it an important component in the synthesis of complex organic molecules. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines, alcohols, and thiols, allowing for the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its role in constructing larger, more elaborate molecular frameworks.
The presence of the oxane ring is also significant. This saturated heterocyclic motif is prevalent in many natural products and biologically active compounds. By incorporating the oxane ring, chemists can introduce specific steric and electronic properties into the target molecule, which can be crucial for its ultimate function. The propyl linker provides flexibility and appropriate spacing between the reactive sulfonyl chloride and the oxane ring, which can be advantageous in designing molecules with specific conformational preferences.
Table 1: Reactions of this compound
| Reactant | Functional Group | Resulting Linkage | Product Class |
|---|---|---|---|
| Primary/Secondary Amine | -NH2, -NHR | Sulfonamide | Sulfonamides |
| Alcohol | -OH | Sulfonate Ester | Sulfonate Esters |
Utility in Combinatorial Chemistry and Chemical Library Design
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are invaluable for drug discovery and material science research. This compound is well-suited for this application due to the reliable and high-yielding nature of sulfonyl chloride reactions.
By reacting this compound with a diverse set of amines, alcohols, or thiols in a parallel or automated fashion, a large library of compounds can be efficiently generated. Each member of the library will share the common 3-(oxan-4-yl)propylsulfonyl core but will differ in the appended chemical group. This systematic variation allows researchers to explore a wide chemical space and identify compounds with desired properties, such as high binding affinity to a biological target or specific material characteristics.
Precursor in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes
The structural motifs present in this compound are frequently found in molecules of biological importance. The sulfonamide group, readily formed from the sulfonyl chloride, is a key functional group in a wide range of pharmaceuticals, including antibacterial, diuretic, and anticonvulsant drugs. The oxane ring is also a common feature in many natural products with medicinal properties.
Consequently, this compound serves as a valuable precursor for the synthesis of novel, biologically relevant scaffolds. These scaffolds can then be further elaborated to produce new drug candidates or chemical probes. Chemical probes are essential tools for studying biological processes, and the unique structure of this compound can be leveraged to design probes with high specificity and potency.
Role in Material Science Applications (e.g., polymer synthesis, functional coatings)
The application of this compound is also emerging in the field of material science. The reactive sulfonyl chloride group can be used to functionalize surfaces and polymers. For instance, it can be attached to a polymer backbone to introduce the oxane moiety, which can alter the physical properties of the material, such as its solubility, polarity, or ability to interact with other molecules.
In the development of functional coatings, this compound can be used to modify the surface chemistry of a substrate. This can be used to create surfaces with specific properties, such as hydrophobicity, biocompatibility, or the ability to selectively bind to certain molecules. While this area of application is still developing, the versatility of this compound suggests significant potential for its use in creating advanced materials.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
Spectroscopic and Analytical Methodologies for Characterizing 3 Oxan 4 Yl Propane 1 Sulfonyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Oxan-4-yl)propane-1-sulfonyl chloride. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon alpha to the electron-withdrawing sulfonyl chloride group (–CH₂SO₂Cl) are expected to be the most deshielded, appearing furthest downfield. acdlabs.com Protons on the oxane ring would show characteristic multiplets, with those adjacent to the oxygen atom (–O–CH₂) appearing at a lower field than the other ring protons. The propyl chain protons would display predictable splitting patterns based on the n+1 rule. docbrown.info
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| –CH₂SO₂Cl | ~3.7 | Triplet | 2H |
| Oxane C2, C6 (axial & equatorial) | ~3.4 - 4.0 | Multiplet | 4H |
| Propyl C2 | ~1.9 | Multiplet | 2H |
| Oxane C3, C5 (axial & equatorial) | ~1.5 - 1.7 | Multiplet | 4H |
| Oxane C4 | ~1.4 | Multiplet | 1H |
| Propyl C1 | ~1.3 | Multiplet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the sulfonyl chloride group would be significantly downfield. The carbons of the oxane ring adjacent to the oxygen atom would also exhibit a characteristic downfield shift.
¹⁹F NMR Spectroscopy: While not applicable to the parent compound, ¹⁹F NMR is a powerful technique for characterizing fluorinated derivatives. If this compound is used to synthesize derivatives containing fluorine, ¹⁹F NMR would be essential for confirming the presence and chemical environment of the fluorine atoms.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride group.
Sulfonyl chlorides exhibit strong, characteristic absorption bands in the IR spectrum. acdlabs.com These are primarily due to the symmetric and asymmetric stretching vibrations of the S=O bonds. The presence of the oxane ring is confirmed by C-O-C stretching vibrations, and the aliphatic nature of the propyl chain is indicated by C-H stretching and bending vibrations. acdlabs.comblogspot.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O | Symmetric Stretch | 1166 - 1204 | Strong |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |
| C-O-C (ether) | Stretch | 1080 - 1150 | Strong |
| S-Cl | Stretch | ~375 | Strong |
Raman spectroscopy can provide complementary information, particularly for the S-Cl bond, which can sometimes be weak in the IR spectrum. cdnsciencepub.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
For this compound (C₈H₁₅ClO₃S), the expected monoisotopic mass is approximately 226.04 Da. uni.lu The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). acdlabs.com
Fragmentation analysis helps in confirming the structure. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom ([M-Cl]+), the loss of sulfur dioxide ([M-SO₂]+), or cleavage of the propyl chain.
Interactive Data Table: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 227.05033 |
| [M+Na]⁺ | 249.03227 |
| [M-H]⁻ | 225.03577 |
| [M]⁺ | 226.04250 |
Data sourced from predicted values. uni.lu
X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives
While this compound itself is a reactive intermediate and may not be readily crystallizable, X-ray diffraction is a definitive method for determining the three-dimensional solid-state structure of its stable, crystalline derivatives, such as sulfonamides. researchgate.netmdpi.com
This technique provides precise information on bond lengths, bond angles, and conformational arrangements within the crystal lattice. For instance, in the crystal structure of a sulfonamide derivative, X-ray analysis can confirm the geometry around the sulfur atom and the connectivity of the oxanylpropane moiety to the nitrogen atom. researchgate.net This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. mdpi.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and its derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic compounds. researchgate.net A suitable method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector can be used for detection, as the sulfonyl chloride group provides some UV absorbance. This method is effective for monitoring reaction progress and determining the purity of the final products.
Gas Chromatography (GC): Gas chromatography is also a suitable technique for purity assessment, particularly given the volatility of the compound. google.com A GC analysis would provide information on the percentage purity of the substance. For instance, a related compound, Tetrahydropyran-4-sulfonyl chloride, specifies a purity assay of at least 96% by GC, indicating the utility of this method. fishersci.com GC coupled with a mass spectrometer (GC-MS) can simultaneously separate and identify components in a mixture, providing a powerful tool for analysis. google.com
Computational and Theoretical Investigations of 3 Oxan 4 Yl Propane 1 Sulfonyl Chloride
Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of a molecule. These calculations can predict a variety of molecular properties that are key to understanding its stability and reactivity.
The distribution of electrons within the 3-(Oxan-4-yl)propane-1-sulfonyl chloride molecule would be a primary focus. Calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. The spatial distribution of these frontier orbitals would identify the likely sites for nucleophilic and electrophilic attack.
Furthermore, quantum chemical methods can provide detailed information about the atomic charges and bond orders. This would highlight the polarity of the bonds, particularly the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is a key feature of its reactivity.
Table 1: Illustrative Electronic Properties of this compound (Hypothetical Data)
| Property | Calculated Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Table 2: Illustrative Mulliken Atomic Charges on Key Atoms (Hypothetical Data)
| Atom | Atomic Charge (e) | Implication |
| S (Sulfonyl) | +1.2 | Highly positive charge indicates a strong electrophilic center. |
| O (Sulfonyl) | -0.6 | Negative charge on the oxygen atoms of the sulfonyl group. |
| Cl | -0.3 | Negative charge, indicating its potential as a leaving group. |
| O (Oxane) | -0.5 | Negative charge on the oxygen within the oxane ring. |
Molecular Dynamics and Conformer Analysis of the Compound
The flexibility of the propane (B168953) linker and the oxane ring in this compound means that the molecule can exist in various conformations. Molecular dynamics (MD) simulations and systematic conformational searches can be employed to explore the potential energy surface of the molecule and identify its most stable conformers.
Understanding the relative energies of different conformers is crucial, as the reactivity and biological activity (if any) of a molecule can be highly dependent on its three-dimensional structure.
Table 3: Illustrative Relative Energies of Conformers of this compound (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |
| Chair (Equatorial) | 0.00 | 95.2 | The substituent is in the more stable equatorial position on the oxane ring. |
| Chair (Axial) | 2.50 | 4.7 | The substituent is in the less stable axial position, leading to steric strain. |
| Twist-Boat | 5.80 | < 0.1 | A higher energy conformation of the oxane ring. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this would be particularly useful in studying its reactions with nucleophiles, which are characteristic of sulfonyl chlorides.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information provides a detailed, step-by-step picture of how the reaction proceeds. For instance, the reaction of this compound with an amine to form a sulfonamide could be modeled to determine whether it follows a concerted or a stepwise mechanism.
These computational studies can help to rationalize experimental observations and predict how changes in the reactants or reaction conditions will affect the reaction outcome.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity. This is the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
For example, a series of derivatives with different substituents on the oxane ring could be computationally modeled. By calculating properties such as the atomic charge on the sulfur atom or the LUMO energy for each derivative, a correlation could be established between these electronic parameters and the predicted reactivity of the sulfonyl chloride group.
Such studies are valuable in the design of new molecules with tailored reactivity for specific applications, for instance, in the development of new chemical probes or building blocks for organic synthesis.
Future Perspectives and Emerging Research Avenues for 3 Oxan 4 Yl Propane 1 Sulfonyl Chloride
Innovations in Environmentally Benign Synthesis of the Compound
The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and generate significant waste, prompting a shift towards more environmentally friendly methods. Future research on the synthesis of 3-(Oxan-4-yl)propane-1-sulfonyl chloride is expected to align with the principles of green chemistry.
Key areas of innovation will likely include:
Oxidative Chlorination of Thiol Precursors: The development of greener methods for the synthesis of sulfonyl chlorides from thiols is a promising avenue. ontosight.airesearchgate.net These methods often utilize milder oxidants and chloride sources, reducing the environmental impact. For instance, procedures using N-chlorosuccinimide (NCS) in combination with a chloride source or employing oxone in aqueous media present viable, more sustainable alternatives to traditional methods. fiveable.meacs.org
Metal-Free Catalytic Systems: There is a growing interest in avoiding the use of heavy metals in chemical synthesis due to their toxicity and cost. Future synthetic routes for this compound may leverage metal-free catalytic systems, which offer a more sustainable approach. ontosight.ai
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and safer production methods. alfa-chemistry.com
| Green Synthesis Approach | Key Features | Potential Advantages for this compound |
| Oxidative Chlorination | Use of milder oxidants (e.g., NCS, oxone) and chloride sources. ontosight.airesearchgate.netfiveable.meacs.org | Reduced hazardous waste, safer reaction conditions. |
| Metal-Free Catalysis | Avoidance of heavy metal catalysts. ontosight.ai | Lower toxicity, reduced cost, and simplified purification. |
| Flow Chemistry | Continuous reaction processing. alfa-chemistry.com | Enhanced safety, improved scalability, and better process control. |
Discovery of Novel Transformations and Derivatizations Incorporating the Oxane and Sulfonyl Chloride Moieties
The dual functionality of this compound, comprising the electrophilic sulfonyl chloride and the versatile oxane ring, opens up a vast landscape for novel chemical transformations and the synthesis of a diverse range of derivatives.
Future research is anticipated to explore:
Sulfonamide Libraries: The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. alfa-chemistry.comresearchgate.netrsc.org High-throughput synthesis of sulfonamide libraries from this compound could yield compounds with a wide array of biological activities. The oxane moiety can influence the pharmacokinetic properties of these derivatives.
Sulfonate Esters: Reaction with alcohols will produce sulfonate esters, which are valuable intermediates in organic synthesis and can also exhibit biological activity.
Click Chemistry and Bioconjugation: The sulfonyl chloride can be converted to a sulfonyl azide, a versatile precursor for "click chemistry" reactions, enabling the conjugation of the oxane-containing fragment to biomolecules or polymers.
Modifications of the Oxane Ring: While the sulfonyl chloride is the more reactive site, transformations involving the oxane ring, such as ring-opening reactions under specific conditions, could lead to novel polymeric materials or bifunctional molecules.
| Derivative Class | Synthetic Transformation | Potential Applications |
| Sulfonamides | Reaction with primary or secondary amines. alfa-chemistry.comresearchgate.netrsc.org | Medicinal chemistry, drug discovery. mdpi.comresearchgate.net |
| Sulfonate Esters | Reaction with alcohols. | Organic synthesis, prodrug design. |
| Sulfonyl Azides | Conversion from sulfonyl chloride. | Click chemistry, bioconjugation. |
| Oxane-modified compounds | Ring-opening or functionalization of the oxane moiety. | Polymer synthesis, advanced materials. rsc.org |
Expanding the Scope of Applications in Chemical Biology and Advanced Materials
The unique structural features of this compound make it a promising candidate for applications in both chemical biology and materials science.
In Chemical Biology:
The development of chemical probes to study biological systems is a rapidly growing field. Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, are known to act as covalent probes that can target specific amino acid residues in proteins beyond the commonly targeted cysteine. rsc.orglibretexts.orgmdpi.com This opens up the possibility of developing novel chemical probes from this compound. The oxane moiety, being a common structural motif in biologically active molecules, could enhance the binding affinity and selectivity of these probes. nih.govresearchgate.netmdpi.com
Future research could focus on:
Covalent Inhibitors: Designing covalent inhibitors for enzymes where the oxane group provides specificity for the binding pocket and the sulfonyl fluoride (B91410) (derived from the sulfonyl chloride) forms a covalent bond with a target residue like serine, tyrosine, or lysine. rsc.orglibretexts.org
Activity-Based Probes: Developing probes for activity-based protein profiling (ABPP) to identify and characterize new drug targets.
Molecular Imaging Agents: Incorporating imaging tags into the molecule to visualize biological processes in real-time.
In Advanced Materials:
The incorporation of cyclic ethers like oxane into polymer backbones can significantly influence the material's properties, such as thermal stability, solubility, and biocompatibility. researchgate.netmdpi.comrsc.org The reactivity of the sulfonyl chloride group allows for the facile incorporation of the 3-(Oxan-4-yl)propane moiety into various polymer architectures.
Emerging research avenues include:
Functional Polymers: Synthesis of polymers with pendant oxane groups via polymerization of monomers derived from this compound. These polymers could find applications as biocompatible materials, drug delivery vehicles, or specialty coatings. mdpi.com
Surface Modification: Utilizing the reactivity of the sulfonyl chloride to graft the oxane-containing fragment onto surfaces, thereby altering their hydrophilicity, biocompatibility, or other surface properties.
High-Performance Materials: Exploring the use of the oxane moiety to create polymers with enhanced thermal stability or specific mechanical properties. mdpi.com
Development of High-Throughput Screening Methodologies for its Derivatives
To fully exploit the potential of the diverse derivatives of this compound, the development of high-throughput screening (HTS) methodologies is crucial. These methods will enable the rapid evaluation of large libraries of compounds for their biological activity or material properties.
Future efforts in this area will likely involve:
Fragment-Based Screening: As the sulfonyl chloride can be considered an electrophilic fragment, HTS methods developed for screening libraries of electrophilic fragments against biological targets can be readily applied to its derivatives. wikipedia.orgacs.orgchemicalbook.com
Cell-Based Assays: Developing cell-based assays to screen for desired phenotypic responses, which can provide more biologically relevant information than simple biochemical assays.
Materials Property Screening: Implementing automated platforms to rapidly assess the physical and chemical properties of new polymers and materials derived from this compound.
| Screening Methodology | Application Area | Key Advantages |
| Fragment-Based Screening | Drug Discovery, Chemical Biology | Efficiently explores chemical space to identify starting points for lead optimization. wikipedia.orgacs.orgchemicalbook.com |
| Cell-Based Assays | Drug Discovery, Toxicology | Provides data in a more physiologically relevant context. |
| Automated Materials Characterization | Advanced Materials | Enables rapid evaluation of properties like thermal stability, mechanical strength, and surface characteristics. |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Oxan-4-yl)propane-1-sulfonyl chloride?
The synthesis typically involves a multi-step process starting with propane-1-sulfonyl chloride. The oxan-4-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting propane-1-sulfonyl chloride with oxan-4-ylmethanol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the oxan-4-yl group’s integration and sulfonyl chloride resonance (δ ~3.5–4.0 ppm for adjacent CH₂ groups).
- LC-MS : For molecular weight verification (C₈H₁₅ClO₃S; theoretical [M+H]+ = 250.04).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .
Q. How can researchers safely handle and store this compound?
Store under inert gas (argon) in airtight containers at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Always work in a fume hood with PPE (gloves, goggles) due to its reactivity with moisture, releasing HCl gas .
Q. What solvents and conditions optimize its reactivity in nucleophilic substitutions?
Polar aprotic solvents (DMF, DMSO) enhance electrophilicity. Reactions with amines or alcohols proceed efficiently at 0–25°C, while thiols may require milder conditions (e.g., –10°C) to avoid side reactions. Use 1.2–1.5 equivalents of nucleophile for complete conversion .
Q. How does the oxan-4-yl group influence its stability compared to other sulfonyl chlorides?
The oxan-4-yl (tetrahydropyran) group provides steric shielding to the sulfonyl chloride, reducing hydrolysis rates compared to linear alkyl analogs. Stability tests in aqueous acetonitrile (10% H₂O) show a half-life >24 hours at 25°C, making it suitable for prolonged reactions .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives with sterically hindered nucleophiles?
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.
- Microwave-assisted synthesis : Shortens reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally).
- Pre-activation : Convert the nucleophile to its conjugate base using NaH or LDA before reaction .
Q. What strategies resolve contradictions in reported reactivity data with amino acids?
Discrepancies may arise from pH-dependent nucleophilicity. For example:
- At pH 7–8, lysine’s ε-amine reacts preferentially.
- At pH >9, cysteine’s thiol becomes dominant. Use kinetic studies (UV-Vis monitoring at 260 nm) and LC-MS to map time-dependent product distributions .
Q. How does the compound’s electronic profile affect its utility in photoaffinity labeling?
The sulfonyl chloride’s electron-withdrawing nature stabilizes radical intermediates generated under UV light, enabling covalent bonding with target proteins. Compare labeling efficiency using LC-MS/MS with/without UV irradiation (λ = 365 nm) to validate specificity .
Q. What computational methods predict its regioselectivity in multi-nucleophile systems?
Q. How to mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Crystallization control : Seed with pure crystals to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
